7-Bromo-2-fluorobenzo[b]thiophene
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Overview
Description
7-Bromo-2-fluorobenzo[b]thiophene is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene core. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluorobenzo[b]thiophene typically involves the bromination and fluorination of a benzothiophene precursor. One common method includes the bromination of 2-fluorobenzothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-2-fluorobenzo[b]thiophene is used extensively in scientific research due to its versatile reactivity and structural properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents. In industry, it is used in the synthesis of advanced materials like organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 7-Bromo-2-fluorobenzo[b]thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways involved in disease processes.
Comparison with Similar Compounds
- 7-Bromo-4-fluorobenzo[b]thiophene
- 7-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
- 7-Bromo-5-fluorobenzo[b]thiophene-2-carboxaldehyde
Comparison: Compared to its analogs, 7-Bromo-2-fluorobenzo[b]thiophene is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H4BrFS |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
7-bromo-2-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |
InChI Key |
TZWDHOKFJCBBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)F |
Origin of Product |
United States |
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